Cambridge id 7019373
Description
Cambridge ID 7019373 refers to a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . The compound, identified by CAS No. 918538-05-3, is a chlorinated pyrrolotriazine derivative with the systematic name 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine. Key structural features include a fused pyrrole-triazine core substituted with two chlorine atoms at positions 2 and 4.
Synthetically, it is prepared via nucleophilic substitution reactions involving 5-cyclobutyl-1H-pyrazol-3-amine and halogenating agents in dimethylformamide (DMF) under controlled conditions .
Properties
Molecular Formula |
C23H28N2O5 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-butoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H28N2O5/c1-2-3-14-29-20-8-4-18(5-9-20)23(27)24-19-6-10-21(11-7-19)30-17-22(26)25-12-15-28-16-13-25/h4-11H,2-3,12-17H2,1H3,(H,24,27) |
InChI Key |
KUPKFQKOXTUNOB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Cambridge ID 7019373 (CAS 918538-05-3) with structurally and functionally related compounds, focusing on molecular properties, bioactivity, and synthetic accessibility:
Key Findings:
Structural Diversity: this compound and 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine share a pyrrolotriazine backbone but differ in substituents (chlorine vs. isopropyl groups). CAS 1046861-20-4 (a boronic acid derivative) and CAS 1022150-11-3 (a larger polycyclic compound) exhibit divergent applications: the former is suited for Suzuki-Miyaura couplings, while the latter’s size limits BBB permeability .
Solubility and Drug-Likeness: ID 7019373 and its chloro-substituted analog (4-chloro-5-isopropylpyrrolo...) show similar log S values (-2.81 vs. -2.65), suggesting comparable solubility challenges. CAS 1022150-11-3, with a higher molecular weight (486.57 g/mol) and TPSA (108.2 Ų), is less likely to penetrate the blood-brain barrier, limiting its use in CNS-targeted therapies .
Synthetic Accessibility :
- ID 7019373 has a synthetic accessibility score of 2.07 , lower than CAS 1046861-20-4 (2.15) but higher than CAS 1022150-11-3 (3.89). This reflects its simpler halogenated structure compared to polycyclic or boronic acid-containing analogs .
Research Implications
- Medicinal Chemistry : ID 7019373’s balanced bioavailability and BBB permeability make it a candidate for lead optimization in antimicrobial or anticancer agents, leveraging its halogenated triazine core for targeted interactions .
- Material Science : Boronic acid analogs like CAS 1046861-20-4 are more suited for polymer or sensor applications due to their reactivity in cross-coupling reactions .
- Limitations: The low solubility of ID 7019373 necessitates formulation strategies (e.g., nanocrystallization) to improve bioavailability .
Q & A
Q. Q1. How can researchers access and ethically utilize Cambridge ID 7019373 datasets for academic studies?
To access datasets, first review publicly available materials (e.g., sample tests, practice resources) under Cambridge English’s terms . For restricted data, submit a formal request via *research@cambridgeenglish.org * with:
Q2. What methodological frameworks are suitable for formulating research questions about this compound?
Adopt a theory-driven approach :
Identify gaps in existing studies (e.g., linguistic patterns, test validity).
Align questions with established theories (e.g., psycholinguistics, assessment reliability).
Ensure measurability by defining variables (e.g., test scores, demographic factors) . Example: “How does this compound’s scoring rubric correlate with language proficiency benchmarks?”
Q. Q3. How to design an experimental study using this compound materials?
Define variables : Independent (e.g., test format) vs. dependent (e.g., candidate performance).
Control groups : Compare results from this compound with alternative assessments.
Sampling : Ensure demographic diversity (age, language background) to enhance generalizability .
Advanced Research Questions
Q. Q4. How to resolve contradictions in datasets derived from this compound?
- Triangulation : Cross-validate results using mixed methods (quantitative scores + qualitative interviews).
- Sensitivity analysis : Test if outliers or confounding variables (e.g., test administration conditions) skew outcomes.
- Meta-analysis : Compare findings with prior studies to identify systemic inconsistencies .
Q. Q5. What advanced statistical models are appropriate for analyzing longitudinal data from this compound?
Q. Q6. How to integrate this compound data with mixed-methods research designs?
Embedded design : Use quantitative data (test scores) to address primary questions and qualitative data (interviews) for contextual insights.
Sequential design : Analyze quantitative trends first, then conduct follow-up qualitative studies to explain anomalies .
Methodological Challenges and Solutions
Q. Q7. How to ensure reproducibility in studies involving this compound?
Q. Q8. What strategies mitigate bias when interpreting this compound results?
- Blinding : Conceal test versions from evaluators during scoring.
- Counterbalancing : Randomize question order to reduce practice effects .
Theoretical Contributions
Q. Q9. How can research on this compound advance assessment theory?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
